

Total Synthesis of Anibamine: A Detailed Methodological Overview

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Application Note & Protocol

Introduction

Anibamine is a novel pyridine quaternary alkaloid that has garnered significant interest due to its biological activity as a chemokine receptor CCR5 antagonist. The CCR5 receptor is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. As the first natural product identified to exhibit this activity, Anibamine presents a unique structural scaffold for the development of new anti-HIV therapeutic agents. This document provides a detailed overview of the first total synthesis of Anibamine, as reported by Zhang and colleagues. The synthesis is notable for its convergent approach, culminating in the construction of the complex pyridinium core and the installation of the two cis-alkenyl side chains. Two synthetic routes were developed, with the more efficient one proceeding in 10 steps with an overall yield of 7.9%.[1]

Data Presentation

The following table summarizes the key quantitative data for the more efficient 10-step total synthesis of **Anibamine**.



Step	Reaction	Starting Material	Key Reagents/C onditions	Product	Yield (%)
1	Condensation	Acetylaceton e, Cyanoacetam ide	Piperidine, EtOH, reflux	2-Hydroxy- 4,6- dimethylnicoti nonitrile	85
2	Bromination	2-Hydroxy- 4,6- dimethylnicoti nonitrile	NBS, TFA, H2SO4	3-Bromo-2- hydroxy-4,6- dimethylnicoti nonitrile	80
3	Cyanation	3-Bromo-2- hydroxy-4,6- dimethylnicoti nonitrile	CuCN, DMF, reflux	2-Hydroxy- 4,6-dimethyl- 3,5- dicyanopyridi ne	72
4	Chlorination	2-Hydroxy- 4,6-dimethyl- 3,5- dicyanopyridi ne	POCl₃, reflux	2-Chloro-4,6- dimethyl-3,5- dicyanopyridi ne	95
5	Reduction	2-Chloro-4,6- dimethyl-3,5- dicyanopyridi ne	DIBAL-H, CH ₂ Cl ₂ , -78 °C to rt	2-Chloro-3,5- bis(formyl)-4, 6- dimethylpyridi ne	85
6	Wittig Reaction (Side Chain 1)	2-Chloro-3,5- bis(formyl)-4, 6- dimethylpyridi ne	Nonyltripheny Iphosphoniu m bromide, n- BuLi, THF, -78 °C to rt	2-Chloro-3- ((Z)-dec-2- en-1-yl)-5- formyl-4,6- dimethylpyridi ne	60
7	Wittig Reaction	2-Chloro-3- ((Z)-dec-2-	Nonyltripheny Iphosphoniu	2-Chloro-3,5- bis((Z)-dec-2-	55



	(Side Chain 2)	en-1-yl)-5- formyl-4,6- dimethylpyridi ne	m bromide, n-BuLi, THF, -78 °C to rt	en-1-yl)-4,6- dimethylpyridi ne	
8	Pyridine Core Formation	2-Chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-dimethylpyridine	3-Amino-1- propanol, reflux	3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium chloride	90
9	Anion Exchange	3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium chloride	Ag₂O, HBr	3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide	98
10	Intramolecula r Cyclization	3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide	MsCl, Et₃N, CH₂Cl₂	Anibamine	85

Experimental Protocols Synthesis of 2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine

This three-step procedure forms the core substituted pyridine ring.

• Condensation: A mixture of acetylacetone (1.0 equiv), cyanoacetamide (1.0 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 4 hours. After cooling, the precipitate is



collected by filtration, washed with cold ethanol, and dried to afford 2-hydroxy-4,6-dimethylnicotinonitrile.

- Bromination: To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 equiv) in a mixture of trifluoroacetic acid (TFA) and sulfuric acid, N-bromosuccinimide (NBS) (1.1 equiv) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to give 3-bromo-2-hydroxy-4,6-dimethylnicotinonitrile.
- Cyanation: A mixture of 3-bromo-2-hydroxy-4,6-dimethylnicotinonitrile (1.0 equiv) and copper(I) cyanide (1.5 equiv) in dimethylformamide (DMF) is refluxed for 24 hours. The reaction mixture is cooled, poured into an aqueous solution of ethylenediamine, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-hydroxy-4,6-dimethyl-3,5-dicyanopyridine.

Synthesis of 3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide

This sequence involves the formation of the dialdehyde, double Wittig reaction to install the side chains, and quaternization of the pyridine nitrogen.

- Chlorination and Reduction: 2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine (1.0 equiv) is refluxed in phosphorus oxychloride (POCl₃) for 3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate is filtered to give 2-chloro-4,6-dimethyl-3,5-dicyanopyridine. This intermediate is then dissolved in dichloromethane and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) (2.5 equiv) in hexanes is added dropwise, and the reaction is stirred at -78 °C for 3 hours before being warmed to room temperature and stirred for another 2 hours. The reaction is quenched with methanol and then Rochelle's salt solution. The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude 2-chloro-3,5-bis(formyl)-4,6-dimethylpyridine is used in the next step without further purification.
- Double Wittig Reaction: To a suspension of nonyltriphenylphosphonium bromide (2.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (2.2 equiv) dropwise.



The resulting deep red solution is stirred for 1 hour at -78 °C. A solution of 2-chloro-3,5-bis(formyl)-4,6-dimethylpyridine (1.0 equiv) in THF is then added dropwise. The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ether. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford 2-chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-dimethylpyridine.

Pyridinium Salt Formation: A solution of 2-chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-dimethylpyridine (1.0 equiv) and 3-amino-1-propanol (5.0 equiv) is refluxed for 48 hours. The excess 3-amino-1-propanol is removed under reduced pressure. The residue is then treated with silver(I) oxide (1.5 equiv) in water, followed by the addition of hydrobromic acid to afford 3,5-bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide after filtration and removal of water.

Final Cyclization to Anibamine

The final step involves an intramolecular cyclization to form the fused five-membered ring.

• To a solution of 3,5-bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide (1.0 equiv) and triethylamine (3.0 equiv) in dichloromethane at 0 °C is added methanesulfonyl chloride (1.5 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield **Anibamine**.

Mandatory Visualization





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Caption: Total Synthesis of **Anibamine** Workflow.

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References

- 1. pubs.acs.org [pubs.acs.org]
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